TraA Receptor Binding Specificity: iPD1 vs. All Other Known Enterococcal Pheromone Inhibitors
iPD1 is the sole peptide inhibitor that binds with high affinity to the pPD1-encoded intracellular receptor TraA. In a head-to-head panel of eight pheromones and inhibitors tested against recombinant GST-TraA, iPD1 inhibited [³H]cPD1 binding with an IC₅₀ of 0.33 nM, which is numerically lower (higher affinity) than even the natural agonist cPD1 itself (IC₅₀ = 0.50 nM). By contrast, the inhibitors from all other plasmid systems—iAD1 (pAD1), iCF10 (pCF10), iAM373 (pAM373), and iOB1 (pOB1)—as well as their cognate pheromones cAD1, cCF10, cAM373, and cOB1—all showed IC₅₀ values exceeding 1,000 nM against GST-TraA, representing a greater than 3,000-fold selectivity window [1].
| Evidence Dimension | Competitive inhibition of [³H]cPD1 binding to GST-TraA receptor (IC₅₀) |
|---|---|
| Target Compound Data | iPD1 IC₅₀ = 0.33 nM |
| Comparator Or Baseline | iAD1, iCF10, iAM373, iOB1, cAD1, cCF10, cAM373, cOB1: all IC₅₀ > 1,000 nM; cPD1 (natural agonist): IC₅₀ = 0.50 nM |
| Quantified Difference | >3,000-fold selectivity for iPD1 over all non-cognate inhibitors at TraA; iPD1 binds TraA ~1.5-fold more tightly than cPD1 itself |
| Conditions | 20 nM GST-TraA, 0.2 nM [³H]cPD1; cold peptide competition assay; Nakayama et al., J Bacteriol 1998 |
Why This Matters
For any experiment requiring selective pharmacological blockade of the pPD1/cPD1/TraA signaling axis without cross-interference with pAD1, pCF10, pAM373, or pOB1 systems, iPD1 is the only inhibitor that provides this specificity—substituting iAD1 or iCF10 yields no observable TraA inhibition at concentrations up to 1 µM.
- [1] Nakayama J, Takanami Y, Horii T, Sakuda S, Suzuki A. Molecular mechanism of peptide-specific pheromone signaling in Enterococcus faecalis: functions of pheromone receptor TraA and pheromone-binding protein TraC encoded by plasmid pPD1. J Bacteriol. 1998 Feb;180(3):449-456. Table 1. doi:10.1128/JB.180.3.449-456.1998. View Source
